molecular formula C23H17ClN4S B5714636 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5714636
M. Wt: 416.9 g/mol
InChI Key: MRHVHKBOTKOZQL-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. In vivo studies have demonstrated that the compound can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its relatively low toxicity. However, the compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the optimization of its therapeutic use, including the identification of suitable drug delivery systems. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify potential drug targets. Finally, research is needed to evaluate the safety and efficacy of the compound in clinical trials.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone involves the condensation reaction of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

The scientific research application of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is primarily focused on its potential as a therapeutic agent. This compound has been shown to exhibit significant anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4S/c24-19-9-3-1-7-16(19)14-28-15-17(18-8-2-5-11-21(18)28)13-25-27-23-26-20-10-4-6-12-22(20)29-23/h1-13,15H,14H2,(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHVHKBOTKOZQL-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole

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